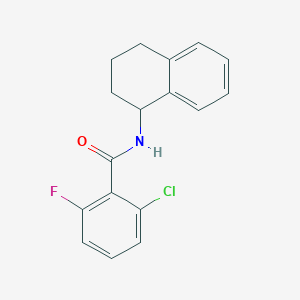![molecular formula C11H18O6S2 B14143538 [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate CAS No. 2590-37-6](/img/structure/B14143538.png)
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[221]hept-5-enyl]methyl methanesulfonate is a complex organic compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate typically involves the reaction of norbornene derivatives with methanesulfonyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 0°C
Base: Triethylamine or pyridine
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like acetonitrile or dimethylformamide, and mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like lithium aluminum hydride.
Major Products
Substitution: Corresponding amines or thiols.
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms like alcohols or alkanes.
Scientific Research Applications
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of polymers and advanced materials.
Biology and Medicine: Investigated for its potential as a drug delivery agent or as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and fine chemicals.
Mechanism of Action
The mechanism of action for [(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate involves its ability to act as a leaving group in substitution reactions. The methanesulfonate group is displaced by nucleophiles, facilitating the formation of new chemical bonds. This compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
- (3-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.2.2]OCT-5-EN-2-YL)METHYL METHANESULFONATE
- (6-[[(METHYLSULFONYL)OXY]METHYL]BICYCLO[2.1.1]HEX-5-YL)METHYL METHANESULFONATE
- (7-[[(METHYLSULFONYL)OXY]METHYL]TRICYCLO[3.2.2.0(2,4)]NON-8-EN-6-YL)METHYL METHANESULFONATE
Uniqueness
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate is unique due to its specific stereochemistry and bicyclic structure, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in synthetic chemistry and materials science.
Properties
CAS No. |
2590-37-6 |
|---|---|
Molecular Formula |
C11H18O6S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate |
InChI |
InChI=1S/C11H18O6S2/c1-18(12,13)16-6-10-8-3-4-9(5-8)11(10)7-17-19(2,14)15/h3-4,8-11H,5-7H2,1-2H3/t8?,9?,10-,11+ |
InChI Key |
APMIZYLSEZLHRJ-HWACXVBKSA-N |
Isomeric SMILES |
CS(=O)(=O)OC[C@@H]1[C@@H](C2CC1C=C2)COS(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)OCC1C2CC(C1COS(=O)(=O)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
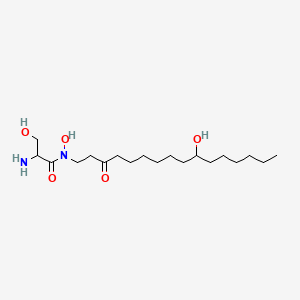
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
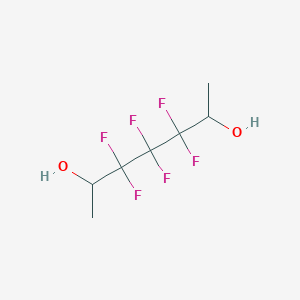
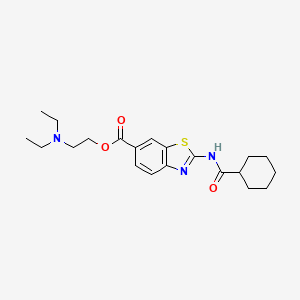
![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
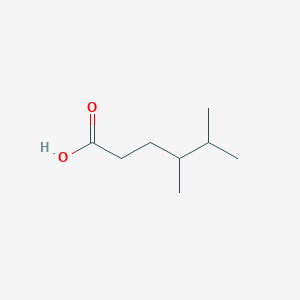
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14143505.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)
